molecular formula C5H6BF3N2O2 B150840 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid CAS No. 344591-91-9

1-Methyl-3-trifluoromethylpyrazole-5-boronic acid

Cat. No. B150840
M. Wt: 193.92 g/mol
InChI Key: XPUNXPPXMANQGF-UHFFFAOYSA-N
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Description

1-Methyl-3-trifluoromethylpyrazole-5-boronic acid is a compound that is likely to share characteristics with other boronic acid derivatives, which are known for their utility in various organic reactions and as intermediates in the synthesis of more complex molecules. Boronic acids are typically involved in catalysis, coupling reactions, and as stabilizers for certain molecular structures .

Synthesis Analysis

The synthesis of boronic acid derivatives can involve multiple steps, including reactions with methylpyrazoles and trifluoromethyl groups. For instance, the reaction of 3(5)-methylpyrazole with methyl methacrylate followed by hydrolysis can lead to related compounds . Additionally, the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform can result in a complex mixture of compounds, including fluorinated analogs of tris(pyrazol-1-yl)methane . These methods could potentially be adapted for the synthesis of 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can be elucidated using techniques such as X-ray diffraction (XRD), which has been used to determine the structure of similar compounds . The geometry around the boron atom is often trigonal planar, allowing for the formation of reversible covalent bonds with diols and other nucleophiles, which is a key feature in their reactivity.

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. They can act as catalysts in dehydrative condensation reactions between carboxylic acids and amines . They are also involved in the synthesis of 1,2,3-triazoles through one-pot multi-component reactions with azides and active methylene compounds . These reactions are facilitated by the unique electronic and steric properties of the boronic acid group.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids can be influenced by their substituents. For example, the presence of trifluoromethyl groups can affect the acidity and stability of the boronic acid, as well as its reactivity in coupling reactions . The vibrational spectra and molecular resonance states of similar compounds have been studied using NMR spectroscopy, which can provide insights into the dynamic behavior of these molecules under different conditions .

Scientific Research Applications

Molecular Structure and Resonance States

1-Methyl-3-trifluoromethylpyrazole-5-boronic acid, along with similar molecules like 4-Methyl-1H-Indazole-5-Boronic Acid, exhibits different resonance states under varying temperatures, making it challenging to characterize. Using nuclear magnetic resonance (NMR) spectroscopy, researchers have been able to study these resonance states and molecular structures, providing valuable insights into the behavior of these compounds under different conditions (Dikmen, 2018).

Reactivity in Borylation Chemistry

Tris(pentafluorophenyl)boron and related compounds like 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid have been found to be highly reactive in borylation chemistry. These compounds have been used in a wide range of reactions including hydrogenation and hydrosilylation, demonstrating the versatility and importance of such boron-based reagents in modern chemistry (Lawson & Melen, 2017).

Catalytic Applications

Research has shown that boronic acids, including 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid, can be used as catalysts in various chemical reactions. For example, they have been used in aza-Michael additions, highlighting their potential in creating densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).

Sensing Applications

Boronic acids have been employed in the development of fluorescent chemosensors, useful for detecting biological active substances such as carbohydrates and bioactive substances. This reflects the growing interest in using boronic acids like 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid in biological and chemical sensing applications (Huang et al., 2012).

Use in Organic Synthesis

properties

IUPAC Name

[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BF3N2O2/c1-11-4(6(12)13)2-3(10-11)5(7,8)9/h2,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUNXPPXMANQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NN1C)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476603
Record name 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-trifluoromethylpyrazole-5-boronic acid

CAS RN

344591-91-9
Record name 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-3-(trifluoroMethyl)pyrazole-5-boronic acid
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Synthesis routes and methods I

Procedure details

To a stirred solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.89 g, 12.6 mmol) in anhydrous tetrahydrofuran (20 mL) under nitrogen cooled to −78° C. was added n-butyllithium (8.3 mL, 1.6 M solution in hexanes, 13.2 mmol) slowly over 5 minutes. The resulting yellow solution was stirred at −78° C. for 1 hour and trimethyl borate (1.56 mL, 13.9 mmol) was then added slowly. The reaction flask was covered in foil and allowed to warm to room temperature for 16 hours. The white solution was quenched with aqueous 1 M hydrogen chloride solution (10 mL) and stirred at room temperature for 1.5 hours. The mixture was extracted with ethyl acetate (2×30 mL), dried with anhydrous magnesium sulphate and evaporated in vacuo to give an off-white foam (2.11 g). The foam was triturated with dichloromethane, filtered and dried in vacuo to afford the title compound as a white solid (1.57 g, 64%).
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
1.56 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 1-methyl-3-trifluoromethylpyrazol (2 g) in 10 ml THF is cooled under an inert gas atmosphere to −78° C. A 2 M solution of LDA (9.75 ml) is added dropwise. The mixture is stirred to 10° C. for 1 h and cooled to −75° C. Trimethylborate (5.8 ml) is added and after stirring for 1 h at −75° C. the mixture is stirred overnight at ambient temperature. The resulting reaction solution is added to 10% hydrochloric acid (15 ml). The water phase is extracted 3 times with ethyl acetate and the combined organic phases are washed with water and a saturated sodium chloride solution. The organic phase is dried and evaporated and the residue is crystallized from water. After drying, one obtains the title compound as nearly colorless crystals (1.12 g) of mp. 138° C.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
9.75 mL
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four

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